molecular formula C11H23ClN2O3 B8211030 (3S,4R)-1-Boc-4-amino-3-hydroxymethyl-piperidine HCl

(3S,4R)-1-Boc-4-amino-3-hydroxymethyl-piperidine HCl

Cat. No.: B8211030
M. Wt: 266.76 g/mol
InChI Key: LZHITXZGPALUJT-VTLYIQCISA-N
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Description

(3S,4R)-1-Boc-4-amino-3-hydroxymethyl-piperidine HCl is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a hydroxymethyl group at the 3-position, and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-Boc-4-amino-3-hydroxymethyl-piperidine HCl typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde or other suitable reagents.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected intermediate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-Boc-4-amino-3-hydroxymethyl-piperidine HCl can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The Boc-protected amino group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce an alcohol.

Scientific Research Applications

(3S,4R)-1-Boc-4-amino-3-hydroxymethyl-piperidine HCl has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of (3S,4R)-1-Boc-4-amino-3-hydroxymethyl-piperidine HCl involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets such as enzymes or receptors. The hydroxymethyl group may also play a role in binding interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-1-Boc-4-amino-3-hydroxymethyl-piperidine: The free base form without the hydrochloride salt.

    (3S,4R)-1-Boc-4-amino-3-hydroxymethyl-piperidine acetate: Another salt form with different solubility and stability properties.

    (3S,4R)-1-Boc-4-amino-3-hydroxymethyl-piperidine sulfate: A sulfate salt form with distinct chemical properties.

Uniqueness

(3S,4R)-1-Boc-4-amino-3-hydroxymethyl-piperidine HCl is unique due to its specific stereochemistry and the presence of both Boc-protected amino and hydroxymethyl groups. This combination of features makes it a valuable intermediate in synthetic chemistry and a useful tool in various research applications.

Properties

IUPAC Name

tert-butyl (3S,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14;/h8-9,14H,4-7,12H2,1-3H3;1H/t8-,9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHITXZGPALUJT-VTLYIQCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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